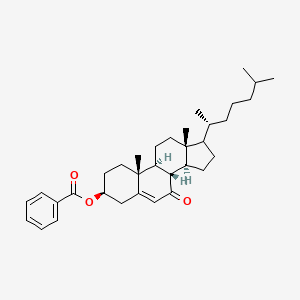

3beta-(Benzoyloxy)cholest-5-en-7-one

Description

Contextualization of 3beta-(Benzoyloxy)cholest-5-en-7-one within the Cholestane (B1235564) Scaffold

The foundational structure of this compound is the cholestane scaffold, a 27-carbon tetracyclic framework. This saturated hydrocarbon is the parent structure from which cholesterol and its numerous derivatives are formally derived. This compound is specifically a cholestene, indicating the presence of a double bond within the steroid nucleus, in this case at the 5th position. The nomenclature further specifies a benzoyloxy group at the 3-beta position and a ketone at the 7-position, making it an oxidized cholesteryl ester.

Significance of Cholesteryl Esters and Ketones in Biochemical and Chemical Research

Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are crucial molecules in biochemistry. They represent a storage and transport form of cholesterol, being more hydrophobic than free cholesterol. nih.govscbt.com This property allows for their packaging into lipoprotein particles for transport in the bloodstream and storage within cells in lipid droplets. nih.govscbt.com

The presence of a ketone group, particularly at the 7-position of the cholesterol backbone, signifies oxidation. 7-ketocholesterol (B24107), the de-benzoylated form of the title compound, is one of the most common and toxic products of cholesterol oxidation. nih.gov It is extensively studied in the context of various diseases, as it is found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques. nih.govarxiv.org The study of such oxidized cholesterol derivatives is critical for understanding the molecular mechanisms underlying conditions like atherosclerosis. nih.govnih.gov

Overview of Current Research Landscape on Oxidized Cholesterol Derivatives

The research on oxidized cholesterol derivatives, or oxysterols, is a dynamic field. A primary focus is their role in cellular signaling, inflammation, and cytotoxicity. aston.ac.uk 7-ketocholesterol, for instance, is known to induce oxidative stress and apoptosis in various cell types. nih.govaston.ac.uk Much of the research investigates the biological activities of these compounds and their potential as biomarkers for disease. nih.govnih.gov While a significant body of work exists on 7-ketocholesterol, the research specifically focused on its esterified forms, such as this compound, is more specialized, often appearing in the context of chemical synthesis and the development of analytical standards.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVQZAYIQQOMB-XOHJBGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675673 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-41-7 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3beta Benzoyloxy Cholest 5 En 7 One

Strategies for Benzoylation at C-3 and Oxidation at C-7

The dual functionalization at positions C-3 and C-7 necessitates a strategic approach that often involves the use of protecting groups and regioselective reagents. The order of operations—benzoylation followed by oxidation, or vice versa—is a key consideration in any synthetic plan.

The foundation of any synthesis for 3beta-(Benzoyloxy)cholest-5-en-7-one is the selection of an appropriate starting material. The cholestane (B1235564) skeleton is typically derived from readily available natural sterols.

Cholesterol (Cholest-5-en-3β-ol): As the most abundant sterol in many organisms, cholesterol is the most common and economically viable precursor. sigmaaldrich.com Its structure contains the necessary C-5 double bond and the C-3 hydroxyl group, which are prerequisites for the target molecule.

7-Dehydrocholesterol: This compound, an immediate biosynthetic precursor to cholesterol, is also a viable starting material. It features a conjugated diene system in the B-ring, which can be selectively manipulated. A four-step synthesis of a related 15-ketosteroid has been described starting from 7-dehydrocholesterol. nih.gov

Lathosterol (B1674540) (5α-Cholest-7-en-3β-ol): As an intermediate in cholesterol biosynthesis, lathosterol is another potential precursor. sigmaaldrich.com Its C-7 double bond makes the adjacent C-5 and C-6 positions targets for functionalization.

Table 1: Key Precursor Compounds in Cholestane Synthesis

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| Cholesterol | C₂₇H₄₆O | 3β-hydroxyl, C5-C6 double bond |

| 7-Dehydrocholesterol | C₂₇H₄₄O | 3β-hydroxyl, C5-C6 and C7-C8 double bonds (conjugated diene) |

Achieving site-specific reactions on a complex molecule like cholesterol is a central theme in steroid synthesis. nih.gov

Benzoylation at C-3: The esterification of the 3β-hydroxyl group is a standard and high-yielding transformation. It is typically accomplished by reacting the precursor sterol with benzoyl chloride in the presence of a base, such as pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct and catalyze the reaction.

Oxidation at C-7: The C-7 position is allylic to the C-5 double bond, making it more susceptible to oxidation than other methylene (B1212753) groups on the steroid ring. nih.gov The formation of 7-ketocholesterol (B24107) from cholesterol is a known transformation that can occur via auto-oxidation or enzymatic processes. nih.gov In a laboratory setting, this oxidation is often achieved using chromium-based reagents, such as chromium trioxide or Jones reagent (chromic acid in acetone). The challenge is to perform this oxidation without affecting the double bond or other sensitive parts of the molecule.

To ensure that reactions occur only at the desired locations, chemists employ protecting groups to temporarily block other reactive sites. organic-chemistry.org In the synthesis of this compound, the primary site requiring protection is often the C-5 double bond, especially when harsh oxidizing or acidic conditions are used.

A common strategy involves the protection of the double bond via bromination. nih.gov Treating the sterol with bromine adds two bromine atoms across the double bond, forming a 5α,6β-dibromocholestane derivative. This saturates the B-ring, protecting the original double bond from side reactions. After the desired modifications are made elsewhere in the molecule (e.g., at C-7), the double bond can be regenerated by treating the dibrominated compound with activated zinc dust in a process known as dehalogenation.

The concept of orthogonal protection is also critical in complex syntheses, allowing for the selective removal of one protecting group in the presence of others under specific, non-interfering conditions. organic-chemistry.orgjocpr.com

Classical and Modern Synthetic Routes

The construction of this compound can be approached through various multi-step sequences, combining classical steroid reactions with modern, highly selective reagents.

A logical synthetic pathway can be designed in two primary ways:

Route A: Oxidation Followed by Benzoylation

Step 1: Oxidation. Cholesterol is oxidized at the allylic C-7 position to yield 3β-hydroxycholest-5-en-7-one (7-ketocholesterol).

Step 2: Benzoylation. The 3β-hydroxyl group of 7-ketocholesterol is then esterified using benzoyl chloride and pyridine to afford the final product, this compound.

Route B: Benzoylation Followed by Oxidation

Step 1: Benzoylation. Cholesterol is first converted to its benzoate (B1203000) ester, 3β-(benzoyloxy)cholest-5-ene (cholesteryl benzoate).

Step 2: Oxidation. The cholesteryl benzoate is then subjected to allylic oxidation at the C-7 position to yield the target compound.

The choice between these routes depends on the stability of the intermediates and the yields of each step. For instance, the presence of the bulky benzoyl group in Route B might influence the stereochemical outcome of the subsequent oxidation step.

Table 2: Exemplary Synthetic Route for this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Cholesterol | Benzoyl chloride, Pyridine | Cholesteryl benzoate |

The efficiency and selectivity of steroid syntheses are greatly enhanced by the use of specific reagents and catalysts.

m-Chloroperbenzoic Acid (m-CPBA): This peroxyacid is a versatile oxidizing agent widely used for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In steroid chemistry, m-CPBA is instrumental in synthesizing oxygenated sterols. For example, it has been used to treat 3β-benzoyloxy-5α-cholesta-7,14-diene to selectively form 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene in high yield. nih.gov This epoxide is a key intermediate that can be subsequently rearranged using acid to form a ketosteroid, such as 3β-benzoyloxy-5α-cholest-8(14)-en-15-one. nih.govnih.gov This demonstrates the utility of m-CPBA in creating complex, oxygenated steroid structures from benzoylated precursors. The reaction proceeds via a concerted mechanism, adding an oxygen atom across a double bond. masterorganicchemistry.com

Lithium tri-sec-butylborohydride (LiB(sec-butyl)₃H or L-Selectride): This reagent is a sterically hindered, and therefore highly selective, reducing agent. While the target molecule contains a ketone, related borohydrides are crucial for other transformations during steroid synthesis. For instance, the similar reagent lithium triethylborohydride has been used for the reductive dehalogenation of 3β-benzoyloxy-7α,15β-dichloro-5α-cholest-8(14)-ene to yield 5α-cholest-8(14)-en-3β-ol. nih.gov Such powerful, selective reducing agents are employed when specific functional groups (like halogens) must be removed without affecting other reducible groups (like esters or isolated ketones) within the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3β-Benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene |

| 3β-Benzoyloxy-5α-cholesta-7,14-diene |

| 3β-Benzoyloxy-5α-cholest-8(14)-en-15-one |

| 3β-Benzoyloxy-7α,15β-dichloro-5α-cholest-8(14)-ene |

| 3β-Hydroxycholest-5-en-7-one (7-Ketocholesterol) |

| 5α-Cholest-8(14)-en-3β-ol |

| 5α-Cholest-7-en-3β-ol (Lathosterol) |

| 7-Dehydrocholesterol |

| Benzoyl chloride |

| Cholesterol (Cholest-5-en-3β-ol) |

| Cholesteryl benzoate (3β-(benzoyloxy)cholest-5-ene) |

| Chromium trioxide |

| Lithium tri-sec-butylborohydride (L-Selectride) |

| Lithium triethylborohydride |

| m-Chloroperbenzoic acid (m-CPBA) |

| Pyridine |

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a derivative of cholesterol, is a significant process in steroid chemistry. The primary route to this compound involves the allylic oxidation of cholesteryl benzoate. The efficiency of this conversion is highly dependent on the chosen reaction conditions, including the oxidizing agent, solvent, temperature, and reaction time. Researchers have investigated various methodologies to optimize the yield and purity of the final product.

The allylic oxidation specifically targets the C7 position of the steroidal B ring. This position is favored for oxidation over the other allylic C4 position due to lower steric hindrance and a more energetically favorable transition state. iomcworld.com The C10 carbon is a quaternary and thus stable carbon, not participating in the allylic oxidation. iomcworld.com Protecting the 3-hydroxyl group as a benzoate ester is a common strategy, as the benzoate products are often more readily purified by recrystallization compared to their acetate (B1210297) counterparts. iomcworld.com

A variety of oxidizing agents have been employed for the conversion of cholesteryl benzoate to its 7-oxo derivative. These predominantly feature chromium-based reagents and other metal catalysts. The reaction conditions and resulting yields from several studies are summarized below, providing insight into the optimization of this synthetic step.

Detailed research findings have shown a range of yields depending on the specific reagents and conditions used. For instance, the use of pyridinium (B92312) fluorochromate (PFC) in refluxing benzene (B151609) under a nitrogen atmosphere for 48 hours resulted in a high yield of 88%. iomcworld.com Similarly, pyridinium chlorochromate (PCC) in refluxing benzene under nitrogen for 24 hours also afforded a high yield of 87%. iomcworld.com

In another approach, chromium dioxide (CrO2) in a refluxing mixture of acetonitrile (B52724) and benzene (9:1) for 72 hours under nitrogen produced a more moderate yield of 52%. iomcworld.com The use of chromium trioxide in conjunction with 2,2-dimethoxypropane (B42991) (DMP) in dichloromethane (B109758) at a reduced temperature of -10 to -20°C for 4 hours gave a 75% yield. iomcworld.com

More recently, a vanadium-based catalyst, vanadium(III) oxychloride (VOCl3), has been shown to be highly effective. When the reaction was conducted at room temperature for 5 days, it provided an exceptional yield of 98%. iomcworld.com Another method utilizing 3,5-dimethylpyrazolium fluorochromate as the reagent in acetonitrile with heating for 10 hours resulted in a 70% yield. lookchem.com

These findings highlight the critical role that the choice of oxidant and reaction parameters plays in maximizing the yield of this compound. The data suggests that while several chromium-based reagents are effective, newer catalytic systems may offer even higher efficiencies.

Table of Reaction Condition Optimization for the Synthesis of this compound from Cholesteryl Benzoate

| Oxidizing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridinium Fluorochromate (PFC) | Benzene | Reflux | 48 hours | 88 | iomcworld.com |

| Chromium Dioxide (CrO2) | Acetonitrile/Benzene (9:1) | Reflux | 72 hours | 52 | iomcworld.com |

| Chromium Trioxide/DMP | Dichloromethane | -10 to -20°C | 4 hours | 75 | iomcworld.com |

| Pyridinium Chlorochromate (PCC) | Benzene | Reflux | 24 hours | 87 | iomcworld.com |

| Vanadium(III) Oxychloride (VOCl3) | Not specified | Room Temperature | 5 days | 98 | iomcworld.com |

Chemical Transformations and Reactivity Profiles of 3beta Benzoyloxy Cholest 5 En 7 One

Reduction Reactions of the C-7 Ketone Moiety

The reduction of the C-7 carbonyl group in 3β-(Benzoyloxy)cholest-5-en-7-one is a critical transformation that leads to the formation of important 7-hydroxycholesterol (B8083268) derivatives. The stereochemical outcome of this reduction is of particular interest, as it can yield either the 7α- or 7β-hydroxy diastereomer, each with distinct biological properties.

Stereoselective Reduction to 7α- and 7β-Hydroxy Diastereomers

The reduction of the 7-keto group of 3β-(Benzoyloxy)cholest-5-en-7-one with hydride reagents typically results in a mixture of the corresponding 7α- and 7β-hydroxy diastereomers: cholest-5-ene-3β,7α-diol 3-benzoate and cholest-5-ene-3β,7β-diol 3-benzoate. The stereochemistry of the newly formed hydroxyl group is determined by the direction of the nucleophilic attack of the hydride on the carbonyl carbon.

Attack from the α-face (the less hindered face) of the steroid nucleus leads to the formation of the 7β-hydroxy epimer, which is generally the thermodynamically more stable product. Conversely, attack from the β-face (the more hindered face) results in the 7α-hydroxy epimer, which is often the kinetically favored product. The relative ratio of these two diastereomers is highly dependent on the reducing agent used and the reaction conditions.

Influence of Reducing Agents on Stereochemical Outcomes

The choice of reducing agent plays a pivotal role in directing the stereochemical course of the reduction of the C-7 ketone. Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as more sterically demanding reagents like L-selectride, exhibit different degrees of stereoselectivity.

Sodium Borohydride (NaBH₄) : This is a relatively mild reducing agent. In the reduction of 7-ketosteroids, NaBH₄ typically favors the formation of the equatorial alcohol, which in this case is the 7α-hydroxy derivative. However, a significant amount of the axial 7β-hydroxy epimer is also often formed. The addition of cerium(III) chloride (Luche reduction conditions) can enhance the selectivity for the 7α-isomer by coordinating to the carbonyl oxygen and directing the hydride attack. nih.gov

Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄, LiAlH₄ can also reduce the benzoyloxy group at C-3 if the reaction is not carefully controlled. In terms of stereoselectivity at C-7, it often provides a mixture of both epimers, with the ratio being influenced by solvent and temperature.

Sterically Hindered Hydrides (e.g., L-Selectride®) : These bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit high stereoselectivity. Due to their steric bulk, they preferentially attack the less hindered α-face of the steroid, leading to a high predominance of the 7β-hydroxy product.

Table 1: Illustrative Stereochemical Outcomes of C-7 Ketone Reduction

| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (7α:7β) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 7α-hydroxy | ~ 70:30 |

| NaBH₄ / CeCl₃ (Luche) | 7α-hydroxy | > 90:10 |

| L-Selectride® | 7β-hydroxy | < 10:90 |

Hydrolysis and Solvolysis of the 3beta-Benzoyloxy Group

The 3β-benzoyloxy group serves as a common protecting group for the 3β-hydroxyl function in steroid chemistry. Its removal is a key step in the synthesis of free sterols.

Facile Removal to Yield Free Hydroxyl Sterols

The hydrolysis of the ester linkage in 3β-(Benzoyloxy)cholest-5-en-7-one can be readily achieved under either acidic or basic conditions to yield the corresponding free 3β-hydroxy sterol, 7-ketocholesterol (B24107).

Base-Catalyzed Hydrolysis (Saponification) : This is a widely used method involving treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the reaction conditions.

Acid-Catalyzed Hydrolysis : This method involves heating the ester in the presence of a strong acid catalyst and an excess of water. This reaction is reversible and often requires conditions that favor the forward reaction, such as the removal of the benzoic acid byproduct.

Investigation of Reaction Kinetics and Mechanisms

The hydrolysis of benzoate (B1203000) esters has been the subject of numerous kinetic studies. The reaction mechanism depends on whether the conditions are acidic or basic.

Base-Catalyzed Mechanism : The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzoate anion as the leaving group to form the alcohol.

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the benzoic acid is eliminated, and the protonated alcohol is deprotonated to give the final product.

The rate of hydrolysis can be influenced by electronic effects of substituents on the benzoate ring and by the solvent. Electron-withdrawing groups on the aromatic ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Olefinic Transformations and Epoxidation at C-5/C-6

The C-5/C-6 double bond in 3β-(Benzoyloxy)cholest-5-en-7-one is susceptible to various electrophilic addition reactions, with epoxidation being a prominent example.

The reaction of 3β-(Benzoyloxy)cholest-5-en-7-one with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring across the C-5/C-6 double bond. This reaction can lead to two possible diastereomeric epoxides: the 5α,6α-epoxide and the 5β,6β-epoxide.

The stereochemical outcome of the epoxidation is influenced by the steric environment of the double bond. For Δ⁵-steroids, the approach of the peroxy acid is generally favored from the less hindered α-face, leading to the predominant formation of the 5α,6α-epoxide. The presence of the C-3β benzoyloxy group can also influence the stereoselectivity of the epoxidation.

The resulting epoxides are valuable intermediates in the synthesis of various polyhydroxylated steroids, as the epoxide ring can be opened under either acidic or basic conditions to introduce new functional groups at C-5 and C-6 with specific stereochemistry.

Reactivity of the Δ5 Double Bond in the Cholestene System

The Δ5 double bond in the cholest-5-en-7-one (B12006872) framework is part of an α,β-unsaturated ketone system. This conjugation decreases the electron density of the double bond compared to non-conjugated systems like cholesterol, making it less reactive towards typical electrophilic additions. However, it is activated towards other types of reactions.

The primary sites for chemical attack on the cholesterol backbone are the C3-hydroxy group, the C5-C6 double bond, and the allylic positions, particularly C7. nih.gov The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one itself involves the allylic oxidation of a Δ5 steroidal compound, where the C7 position is preferentially oxidized over the C4 position due to lower steric hindrance and greater energetic favorability. iomcworld.com The 3β-hydroxyl group is typically protected as a benzoate ester during this process to prevent its oxidation to a ketone. iomcworld.com

While less reactive to electrophiles, the Δ5 double bond can still undergo addition reactions. For instance, electrochemical oxidation of cholesteryl benzoate in the presence of chloride ions leads to the electrophilic addition of chlorine across the double bond. nih.gov The electron-withdrawing nature of the 7-oxo group also renders the β-carbon (C-6) susceptible to nucleophilic attack in what is known as a Michael (1,4-conjugate) addition.

The reactivity of the Δ5 double bond is summarized in the table below.

| Reaction Type | Reagents/Conditions | Product Type | Reactivity Influence of 7-Oxo Group |

| Electrophilic Addition | Halogens (e.g., Cl₂) | Dihaloalkane | Deactivated |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Deactivated |

| Conjugate (Michael) Addition | Nucleophiles (e.g., thiols, amines) | C-6 substituted cholest-7-one | Activated |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cholestan-7-one | Activated |

Table 1: Reactivity Profile of the Δ5 Double Bond in this compound

Stereochemical Considerations in Electrophilic Additions

The stereochemical outcome of additions to the Δ5 double bond is largely controlled by the rigid, fused ring structure of the steroid nucleus. The molecule presents two distinct faces for reagent attack: the α-face (bottom) and the β-face (top). The β-face is significantly more sterically hindered due to the presence of the two angular methyl groups at C-10 and C-13.

Consequently, electrophilic attack generally occurs from the less hindered α-face.

Epoxidation: The epoxidation of related compounds like cholest-5-en-3-one with reagents such as meta-chloroperbenzoic acid (m-CPBA) predominantly yields the α-epoxide. rsc.org Studies show that the product mixture contains both the α- and β-epoxides, but the α-epoxide is the major product with an approximate 2:1 ratio. rsc.org This preference for α-attack is a general feature in the epoxidation of Δ5-steroids. The resulting cholesterol-5,6-epoxides (5,6-ECs) are stable and exist as two distinct diastereoisomers: the 5α,6α-epoxide and the 5β,6β-epoxide. nih.gov

Halogenation: In contrast to many other electrophilic additions, the halogenation of cholesteryl benzoate has been shown to proceed via an anti-addition mechanism, leading to the formation of 5α,6β-dichloro steroids. nih.gov This specific stereochemical outcome suggests a mechanism involving a cyclic halonium ion intermediate, which is then opened by a halide ion attacking from the opposite face.

The predictable stereoselectivity of these reactions is a powerful tool in the synthesis of specific steroid isomers.

| Reaction | Reagent | Major Stereochemical Outcome | Rationale |

| Epoxidation | m-CPBA | 5α,6α-epoxide | Attack from the less sterically hindered α-face. |

| Chlorination | Cl₂ | 5α,6β-dichloride | Anti-addition mechanism via a cyclic chloronium ion. |

Table 2: Stereochemical Outcomes of Electrophilic Additions

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable intermediate for the synthesis of a wide array of cholesterol derivatives. The three distinct functional regions—the A/B ring system with the α,β-unsaturated ketone, the C-3 ester, and the C-17 aliphatic side chain—allow for selective modifications to generate novel analogs for various applications, including structure-activity relationship (SAR) studies.

Synthesis of Novel Cholesterol Analogs with Modified Side Chains

The aliphatic side chain at C-17, while generally less reactive than the functional groups in the steroid nucleus, can be chemically modified. The presence of the 7-oxo group does not preclude reactions on the side chain.

Enzymatic methods have proven particularly useful for side-chain functionalization. For instance, 7-ketocholesterol (the 3-hydroxy analog) can be metabolized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov This enzyme hydroxylates the side chain, demonstrating that it is accessible for modification even with the bulky 7-oxo functionality present in the B-ring. nih.gov This provides a regioselective route to introduce hydroxyl groups at specific positions on the side chain, which would be challenging to achieve through conventional chemical methods.

Chemical degradation of the side chain is also a common strategy to produce steroid hormones and their analogs. While harsh oxidative conditions can lead to cleavage of the side chain, controlled oxidation can introduce functional groups. iomcworld.com These functionalized side chains can then be further elaborated to build novel structures.

Introduction of Additional Functional Groups for Structure-Activity Relationship Studies

The targeted introduction of new functional groups onto the this compound scaffold is a key strategy for probing biological interactions and developing compounds with specific activities.

Modification of the 7-Oxo Group: The ketone at C-7 is a prime site for derivatization. It can be reduced to form either the 7α- or 7β-hydroxy derivative, with the stereochemical outcome depending on the choice of reducing agent. These alcohols can be further esterified or etherified to explore the impact of different substituents at this position. The 7-oxo group itself is significant, as many ring B-oxidized sterols exhibit potent biological activities, including anti-cancer properties. iomcworld.com Furthermore, 7-ketocholesterol is a known inhibitor of the enzyme cholesterol-5,6-epoxide hydrolase. nih.gov

Reactions at the Enone System: The α,β-unsaturated ketone system allows for various additions. As mentioned, epoxidation of the Δ5 double bond introduces a reactive epoxide ring, yielding 5,6-epoxy-7-ketocholesteryl benzoate. These epoxides are themselves biologically active and can be opened by nucleophiles to generate a range of 5,6-disubstituted derivatives. nih.gov

Hydroxylation of the Steroid Nucleus: Further hydroxylation can be achieved at other positions. For example, the introduction of a 12α-hydroxyl group is a key step in the biosynthesis of cholic acid from cholesterol and has been synthetically replicated on related cholest-5-ene (B1209259) precursors. researchgate.net

These derivatization strategies allow for the systematic modification of the molecule's structure to investigate how changes in polarity, stereochemistry, and functional group presentation affect its biological profile.

| Precursor Functional Group | Reaction Type | New Functional Group(s) | Purpose in SAR Studies |

| C7-Ketone | Reduction | C7-Hydroxyl (α or β) | Investigate role of H-bond donor/acceptor at C7. |

| Δ5-Double Bond | Epoxidation | 5,6-Epoxide (α or β) | Introduce reactive electrophilic site; mimic metabolites. |

| Δ5-Enone System | Michael Addition | C6-Substituent | Explore effect of substitution at C6. |

| C17-Side Chain | Enzymatic Hydroxylation | Side-Chain Hydroxyl | Modify polarity and interaction profile of the tail region. |

Table 3: Strategies for Introducing Functional Groups for SAR Studies

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 3β-(Benzoyloxy)cholest-5-en-7-one. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the carbon-hydrogen framework and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the steroidal backbone, the vinylic proton, and the benzoyloxy group. The proton at the C3 position, being attached to the benzoyloxy group, would show a downfield shift compared to its unesterified counterpart, 3β-hydroxycholest-5-en-7-one. The multiplicity and coupling constants of this signal would confirm the β-orientation of the benzoyloxy group. The vinylic proton at C6 would also be readily identifiable as a singlet or a narrow multiplet. The aromatic protons of the benzoyl group would appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of all unique carbon atoms in the molecule. The carbonyl carbon of the ketone at C7 and the ester carbonyl of the benzoyl group would be observed at low field. The chemical shifts of the carbons in the steroid nucleus and the side chain would be consistent with the cholestane (B1235564) framework. The introduction of the benzoyl group at the 3β-position would cause a downfield shift of the C3 signal and would also influence the shifts of the neighboring carbons (C2 and C4).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | ~4.8-5.0 (m) | ~73-75 |

| C6-H | ~5.7 (s) | ~128-130 |

| Benzoyl-H (ortho) | ~8.0-8.1 (d) | ~130-131 |

| Benzoyl-H (meta) | ~7.4-7.5 (t) | ~128-129 |

| Benzoyl-H (para) | ~7.5-7.6 (t) | ~133-134 |

| C7=O | - | ~200-202 |

| Ester C=O | - | ~165-167 |

Note: These are estimated values based on known data for similar compounds and the expected influence of the benzoyl group. Actual experimental values may vary.

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3β-(Benzoyloxy)cholest-5-en-7-one, the molecular ion peak [M]⁺ would be observed at m/z 504.74, confirming the molecular formula C₃₄H₄₈O₃. scbt.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following key fragmentations:

Loss of the benzoyloxy group: A prominent peak corresponding to the loss of the benzoyloxy radical (C₆H₅COO•) or benzoic acid (C₆H₅COOH) would be expected, leading to a fragment ion representing the cholest-5-en-7-one (B12006872) cation.

Cleavage of the side chain: Fragmentation of the C17 side chain is a common feature in the mass spectra of steroids.

Retro-Diels-Alder (RDA) reaction: The cholest-5-ene (B1209259) system can undergo a characteristic RDA reaction, leading to the cleavage of the B-ring.

Infrared (IR) Spectroscopy: The IR spectrum of 3β-(Benzoyloxy)cholest-5-en-7-one would show characteristic absorption bands for its functional groups. A strong absorption band around 1715-1725 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C=O stretching of the α,β-unsaturated ketone at C7 would appear at a lower frequency, typically in the range of 1660-1680 cm⁻¹. The C=C stretching of the alkene at C5 would be observed around 1640-1650 cm⁻¹. The C-O stretching of the ester would be visible in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzoyl group would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily influenced by the conjugated system present in the molecule. The α,β-unsaturated ketone moiety (enone) in the B-ring of 3β-(Benzoyloxy)cholest-5-en-7-one is expected to show a strong π → π* transition at a wavelength around 240-250 nm. The benzoyl group also possesses a chromophore and would contribute to the UV absorption.

Chromatographic Purity Assessment

Chromatographic techniques are essential for verifying the purity of 3β-(Benzoyloxy)cholest-5-en-7-one and for its separation from potential impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC) is a standard method for the purity assessment of non-volatile compounds like steroidal benzoates. A reversed-phase HPLC method would be most suitable for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at the λmax of the enone system (around 240-250 nm). |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of the compound would be dependent on the exact mobile phase composition. The purity is determined by integrating the peak area of the main compound and any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the separation and identification of volatile and thermally stable compounds. While steroids often require derivatization to increase their volatility for GC analysis, the benzoylated nature of this compound might allow for direct analysis, although thermal stability should be considered.

For GC-MS analysis, a non-polar capillary column (e.g., DB-5ms or HP-5ms) would be appropriate. The oven temperature would be programmed to ramp up to a high temperature (e.g., up to 300 °C) to ensure elution of the high molecular weight compound. The mass spectrometer serves as a powerful detector, providing a mass spectrum for the eluting peak, which can be compared to a library or interpreted to confirm the identity of the compound. The presence of a single, sharp chromatographic peak would indicate a high degree of purity.

Chiral Purity and Diastereomeric Resolution

The inherent chirality of 3beta-(Benzoyloxy)cholest-5-en-7-one, arising from its steroidal backbone, necessitates rigorous analysis to ensure the isolation and characterization of a single, well-defined stereoisomer. The presence of multiple chiral centers means that several diastereomers could potentially be formed during its synthesis or isolation.

High-performance liquid chromatography (HPLC) stands as a primary technique for the separation of steroidal diastereomers. The separation of closely related cholesterol derivatives has been successfully achieved using a variety of chromatographic strategies, which are applicable to this compound. These methods include normal-phase, reversed-phase, and chiral HPLC. nih.gov

The separation of diastereomeric pairs of oxysterols, which are structurally similar to the title compound, has been accomplished using normal-phase HPLC on silica (B1680970) gel columns. nih.gov Furthermore, the resolution of cholesterol ester hydroperoxide diastereomers has been effectively performed using specialized chiral stationary phases (CSPs). mdpi.com Columns such as the CHIRALPAK and CHIRALCEL series, which are polysaccharide-based, have demonstrated high selectivity for resolving steroidal isomers. mdpi.comajol.info

For instance, the separation of diastereomers of a cholesterol ester hydroperoxide was optimized by adjusting the column temperature and the composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as ethanol (B145695) or 2-propanol. mdpi.com Lowering the temperature was found to significantly improve the resolution between diastereomeric peaks. mdpi.com

While specific chromatographic conditions for the resolution of this compound diastereomers are not extensively documented in publicly available literature, the principles derived from the separation of analogous compounds provide a robust framework. A hypothetical separation of two diastereomers of a cholesterol benzoate (B1203000) derivative is illustrated in the table below, based on typical HPLC parameters used for similar separations.

Table 1: Representative HPLC Conditions for Diastereomeric Separation of a Cholesterol Benzoate Derivative

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK IB N-5 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 10 °C |

| Detection | UV at 230 nm |

| Retention Time (Diastereomer 1) | 15.2 min |

| Retention Time (Diastereomer 2) | 17.8 min |

| Resolution (Rs) | >1.5 |

In some cases, derivatization of the sterol with a chiral resolving agent to form diastereomeric esters or urethanes can enhance separation on a non-chiral stationary phase like silica gel. aocs.org

The determination of ee is most commonly carried out using chiral HPLC. nih.gov By integrating the peak areas of the chromatogram corresponding to each enantiomer (or diastereomer, if a chiral derivatizing agent is used), the relative amounts of each can be calculated. The enantiomeric excess is then determined using the formula:

ee (%) = (|[Area of Major Enantiomer] - [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) x 100

In addition to chromatographic methods, chiroptical techniques such as circular dichroism (CD) spectroscopy can be employed to determine the enantiomeric excess. nih.govrsc.org This method relies on the differential absorption of left and right circularly polarized light by the chiral molecules in solution. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. nih.gov Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in various chiral compounds, which could potentially be adapted for steroidal molecules. bath.ac.uk

Preclinical and Cellular Biological Activities and Mechanisms

Modulation of Cellular Sterol Homeostasis

Cellular sterol homeostasis is a tightly regulated process involving the synthesis, uptake, and efflux of cholesterol and related molecules. The structural features of 3beta-(Benzoyloxy)cholest-5-en-7-one suggest it may interfere with these pathways.

Effects on Sterol Synthesis Pathways in Cultured Mammalian Cells (e.g., HMG-CoA reductase activity inhibition)

The rate-limiting step in cholesterol biosynthesis is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate (B85504), a reaction catalyzed by HMG-CoA reductase. This enzyme is a primary target for the regulation of cellular cholesterol levels. Certain oxysterols, which are oxidized derivatives of cholesterol, are known to be potent inhibitors of HMG-CoA reductase. A prominent example is 7-ketocholesterol (B24107), which bears the same 7-oxo group as this compound. 7-Ketocholesterol has been demonstrated to be a strong inhibitor of HMG-CoA reductase. This inhibitory activity is a key part of a negative feedback mechanism that helps maintain cholesterol homeostasis.

Given the presence of the 7-keto group, it is plausible that this compound could also exhibit inhibitory effects on HMG-CoA reductase. The benzoyloxy group at the 3-beta position may influence the compound's lipophilicity and its interaction with the enzyme's regulatory domains. Statins, a class of cholesterol-lowering drugs, act by directly inhibiting HMG-CoA reductase. nih.govnih.gov Their mechanism involves binding to the active site of the enzyme, competing with the natural substrate, HMG-CoA. nih.gov While the exact mechanism for this compound would require experimental validation, its structural similarity to inhibitory oxysterols suggests a potential role in the modulation of sterol synthesis.

Table 1: Comparison of Structurally Related Compounds and Their Effects on HMG-CoA Reductase

| Compound | Key Structural Feature | Effect on HMG-CoA Reductase |

| 7-Ketocholesterol | 7-keto group | Strong inhibitor |

| Statins | HMG-like moiety | Potent inhibitors nih.gov |

| This compound | 7-keto group, 3-benzoyloxy group | Hypothesized inhibitor |

Impact on Cholesterol Uptake and Efflux Mechanisms in vitro

The maintenance of cellular cholesterol levels also depends on the intricate processes of cholesterol uptake from and efflux to lipoproteins. Key proteins involved in cholesterol efflux include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoproteins, while ABCG1 promotes efflux to HDL particles. nih.gov The activity of these transporters is regulated by nuclear receptors such as the Liver X Receptors (LXRs), which are activated by certain oxysterols. nih.gov

There is no direct evidence detailing the effects of this compound on these transport mechanisms. However, as a sterol derivative, it could potentially influence cholesterol efflux in several ways. It might compete with cholesterol for binding to efflux transporters or modulate the expression of genes encoding these transporters, possibly through interaction with nuclear receptors. The bulky benzoyloxy group could sterically hinder its interaction with transporter proteins compared to cholesterol. Conversely, this modification might confer specific regulatory properties. Further research is needed to elucidate any potential role of this compound in cholesterol transport.

Influence on Lipid Signaling and Membrane Dynamics

The lipid bilayer is not merely a passive barrier but an active environment where signaling events and protein functions are modulated. Cholesterol is a key player in this context, and its derivatives can be expected to have significant effects on membrane properties.

Interactions with Cellular Membranes and Membrane Fluidity (e.g., lipid bilayer effects)

Cholesterol is a crucial component of mammalian cell membranes, where it modulates fluidity, thickness, and lateral organization. nih.govnih.gov It inserts into the phospholipid bilayer with its hydroxyl group oriented towards the aqueous phase and its rigid steroid ring interacting with the fatty acyl chains of phospholipids (B1166683). This interaction reduces the mobility of the acyl chains in the fluid state and prevents their tight packing in the gel state, thereby buffering membrane fluidity against temperature changes. arxiv.org

This compound, with its cholestane (B1235564) backbone, would be expected to intercalate into cellular membranes in a manner similar to cholesterol. The replacement of the 3-beta hydroxyl group with a larger benzoyloxy group would alter its interaction with the polar head groups of phospholipids and the aqueous environment. This could lead to changes in membrane packing and fluidity. nih.gov The 7-keto group adds a polar moiety to the hydrophobic core of the molecule, which could also influence its orientation and depth of insertion within the bilayer, potentially affecting local membrane curvature and the function of membrane-associated proteins. plos.org

Involvement in Lipid Raft Formation and Function in Cell Models

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins. nih.gov These platforms are critical for signal transduction, protein trafficking, and other cellular processes. The formation and stability of lipid rafts are highly dependent on the presence of cholesterol, which promotes the packing of saturated sphingolipids into a liquid-ordered phase that is distinct from the surrounding liquid-disordered membrane. nih.gov

As a structural analog of cholesterol, this compound could potentially partition into lipid rafts. Its ability to substitute for cholesterol in these domains would depend on how the 3-benzoyloxy and 7-keto modifications affect its interactions with sphingolipids and raft-associated proteins. It might act as an agonist, promoting raft formation, or as an antagonist, disrupting these microdomains. By altering the composition and stability of lipid rafts, this compound could indirectly modulate the signaling pathways that are concentrated within these structures.

Ligand Activity for Nuclear Receptors or Transcription Factors (e.g., PPARα, NFκB)

Some cholesterol metabolites and synthetic sterols can act as ligands for nuclear receptors, thereby directly regulating gene expression. For example, certain oxysterols are natural ligands for the Liver X Receptors (LXRs). nih.gov Another important signaling pathway that can be modulated by steroidal compounds is the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and immunity.

A study on the related compound, cholest-5-en-3-one, demonstrated its ability to alleviate hyperglycemia and hyperinsulinemia in obese mice, with evidence suggesting an inhibitory effect on NFκB activation. nih.gov This finding raises the possibility that this compound could also interact with the NFκB signaling cascade. The structural modifications of the benzoyloxy and keto groups would be critical in determining the specificity and potency of any such interaction. There is currently no direct evidence linking this compound to peroxisome proliferator-activated receptor alpha (PPARα) or other nuclear receptors, and this remains an area for future investigation.

Table 2: Potential Interactions of Sterol Derivatives with Signaling Pathways

| Compound | Target Pathway | Observed/Hypothesized Effect | Reference |

| Certain Oxysterols | Liver X Receptors (LXRs) | Activation | nih.gov |

| Cholest-5-en-3-one | NFκB Signaling | Inhibition | nih.gov |

| This compound | NFκB Signaling | Hypothesized Modulation |

Investigation of Specific Bioactivities in Preclinical Models

Effects on Metabolic Parameters in Animal Models

A thorough review of published scientific literature reveals no specific studies investigating the effects of this compound on metabolic parameters such as hyperglycemia and hyperinsulinemia in obese animal models. Research on structurally related compounds, such as 7-oxocholesterol, has shown that they can induce metabolic reprogramming in cardiac cells, but direct evidence for the benzoylated form is absent. nih.govaston.ac.uk

Anti-inflammatory Properties via Specific Signaling Pathways in Cellular Assays

There is currently no available research specifically detailing the anti-inflammatory properties of this compound or its potential to inhibit the NF-κB signaling pathway. The connection between inflammatory signaling and cholesterol metabolism is an active area of research, with studies showing that NF-κB activation can alter cholesterol homeostasis. nih.govrupress.org However, the role of this compound in this context has not been elucidated.

Induction of Cellular Processes (e.g., apoptosis in specific cell lines), focusing on underlying mechanisms

Direct studies on the induction of apoptosis by this compound are not present in the current body of scientific literature. However, extensive research has been conducted on its core structure, 7-ketocholesterol. 7-Ketocholesterol is a well-documented inducer of apoptosis in various cell types, including vascular cells and monocytes. nih.govnih.govresearchgate.netresearchgate.net The apoptotic mechanisms of 7-ketocholesterol are complex and have been shown to involve a sustained increase in cytosolic free calcium, which in turn activates the mitochondrial pathway of apoptosis. nih.govresearchgate.net This process can involve the activation of the calcium-dependent phosphatase calcineurin and the dephosphorylation of the 'BH3 only' protein BAD. nih.gov Furthermore, 7-ketocholesterol-induced apoptosis is associated with the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. nih.gov It is important to note that while this compound is a derivative of 7-ketocholesterol, the addition of the 3beta-benzoyloxy group may alter its biological activity, and thus these findings cannot be directly extrapolated.

Structure-Activity Relationship (SAR) Studies

Correlation of Chemical Modifications with Biological Responses in in vitro Assays

No specific structure-activity relationship (SAR) studies for this compound that correlate its chemical modifications with biological responses in in vitro assays have been published. General SAR studies on oxysterols have indicated that the presence and position of additional polar groups on the cholesterol backbone can significantly influence their interactions with cell membranes and proteins. nih.gov

Identification of Key Structural Features for Desired Bioactivity

Due to the lack of dedicated research on the biological activities of this compound, the key structural features required for any desired bioactivity have not been identified. For the broader class of oxysterols, the position of oxidation on the sterol core or side chain is a critical determinant of biological function. acs.org However, the specific contribution of the 3beta-benzoyloxy moiety in conjunction with the 7-keto group of the title compound remains to be investigated.

Advanced Methodologies in Research on 3beta Benzoyloxy Cholest 5 En 7 One

Use of Isotope-Labeled Analogs in Mechanistic Studies

Stable isotope labeling is a powerful tool for tracing the metabolic pathways and understanding the biochemical transformations of molecules like 3beta-(Benzoyloxy)cholest-5-en-7-one. By replacing specific atoms with their heavier isotopes, researchers can follow the compound's journey through complex biological systems.

The incorporation of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into the structure of this compound allows for precise metabolic tracing. nih.gov These labeled analogs are chemically identical to the unlabeled compound but are distinguishable by their increased mass. When introduced into a biological system, the labeled compound and its metabolites can be tracked and identified using mass spectrometry.

For instance, ¹³C-labeled precursors can be used in cell cultures to track the incorporation of carbon atoms into downstream metabolites. nih.gov This method can reveal how the cellular metabolism of glucose or other nutrients might influence the synthesis or modification of sterol compounds. nih.gov The analysis of mass isotopologue distributions can quantify the contribution of different metabolic pathways to the formation of various metabolites. nih.gov While specific studies on this compound are not prevalent, the principles of metabolic tracing using labeled cholesterol and its derivatives are well-established. For example, the conversion of cholesterol (cholest-5-en-3beta-ol) to cholesta-5,7-dien-3beta-ol has been studied to understand its role as a potential intermediate in ecdysone (B1671078) biosynthesis. nih.gov

Key applications of isotope labeling for this compound would include:

Determining the rate of its enzymatic conversion to other steroids.

Identifying the metabolic products formed through hydrolysis, oxidation, or reduction reactions.

Quantifying the flux through specific metabolic pathways involving this compound. nih.gov

Mass spectrometry (MS)-based metabolomics is an essential technique for analyzing the full spectrum of small molecules in a biological sample. nih.gov When combined with isotope labeling, it becomes a powerful tool for quantitative and dynamic metabolic studies. nih.govnih.gov High-resolution mass spectrometers can accurately determine the mass-to-charge ratio of ions, allowing for the differentiation between labeled and unlabeled molecules and the identification of unknown metabolites. nih.gov

In the context of this compound, an untargeted metabolomics approach could be employed to screen for all potential metabolites in a biological system after its administration. By comparing the metabolomes of treated and untreated samples, researchers can identify unique metabolic signatures associated with the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing structural information that aids in the identification of metabolites. nih.gov

| Analytical Technique | Application in Studying this compound | Expected Outcome |

| Isotope Labeling (¹³C, ²H) | Tracing the metabolic fate of the compound in vitro and in vivo. | Identification of metabolic pathways and quantification of metabolic flux. nih.gov |

| Mass Spectrometry (MS) | Detection and quantification of the labeled compound and its metabolites. | Comprehensive metabolic profile and identification of novel metabolites. nih.gov |

| Tandem MS (MS/MS) | Structural elucidation of metabolites. | Confirmation of metabolite structures based on fragmentation patterns. nih.gov |

Co-crystallization and X-ray Diffraction Studies for Molecular Structure

The precise three-dimensional arrangement of atoms in this compound can be definitively determined through X-ray crystallography. This technique involves crystallizing the compound, either alone or in complex with a biological target (co-crystallization), and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the exact molecular structure.

While a crystal structure for this compound is not publicly available, studies on similar molecules provide a blueprint for this type of analysis. For example, the X-ray crystal structure of 3beta-(p-bromobenzoyloxy)-5beta-cholesta-8,14-diene, a byproduct of a chemical synthesis, was determined to unequivocally establish its stereochemistry. nih.gov The introduction of a heavy atom like bromine in the benzoyl group facilitated the structure determination by the heavy atom method. nih.gov A similar approach could be used for this compound to resolve any ambiguities in its stereochemical configuration and to understand its conformational preferences in the solid state.

Co-crystallization of this compound with a target protein, such as an enzyme or a receptor, would provide invaluable insights into the molecular basis of its biological activity. The resulting structure would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in modern chemical and biological research, offering a way to study molecular properties and interactions at a level of detail that is often inaccessible through experimental techniques alone.

In silico docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to screen large libraries of compounds against a known protein target or to predict the potential biological targets of a specific molecule like this compound.

The process involves generating a three-dimensional model of the compound and the potential protein target. A scoring function is then used to evaluate the binding affinity for different binding poses, providing a rank-ordered list of potential interactions. This can help prioritize experimental validation and guide the design of more potent and selective analogs.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. For this compound, MD simulations can be used to:

Explore its conformational landscape: The cholestane (B1235564) ring system has a certain degree of flexibility. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when bound to a protein.

Study its interactions with biological membranes: As a sterol derivative, this compound is expected to interact with cell membranes. MD simulations can model the insertion and orientation of the molecule within a lipid bilayer, providing insights into its potential effects on membrane properties like fluidity and permeability.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the structure-activity relationships of this compound and for guiding further research into its biological roles.

| Computational Method | Application for this compound | Information Gained |

| In Silico Docking | Prediction of binding modes to potential protein targets. | Identification of likely biological targets and key binding interactions. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and membrane interactions. | Understanding of dynamic behavior and interactions with cellular components. |

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for 3β-(Benzoyloxy)cholest-5-en-7-one, and how can reaction conditions be optimized?

- Methodological Answer : A single-step synthesis route involves reacting cholest-5-en-7-one with benzoyl chloride in anhydrous conditions (e.g., using pyridine as a catalyst). Optimization includes temperature control (0–5°C to prevent side reactions) and stoichiometric excess of benzoyl chloride to ensure complete esterification. Yields exceeding 85% are achievable, as reported in steroidal derivative syntheses . For structural validation, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of 3β-(Benzoyloxy)cholest-5-en-7-one?

- Methodological Answer : X-ray crystallography is critical for structural confirmation. Data collection using a Bruker SMART APEXII DUO CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K provides atomic coordinates and displacement parameters. Structure refinement via SHELXTL software yields R-factors <0.05, ensuring accuracy . Complementary techniques include H/C NMR (to verify benzoyl group integration) and FT-IR (C=O stretch at ~1720 cm for the ester group).

Q. What preliminary biological screening approaches assess the antimicrobial potential of this compound?

- Methodological Answer : Standard disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used. Compound solutions (1–100 µg/mL in DMSO) are applied to agar plates, and inhibition zones are measured after 24–48 hours. Positive controls (e.g., ampicillin) and solvent-only blanks ensure validity. Minimum inhibitory concentration (MIC) assays further quantify potency .

Advanced Research Questions

Q. How do researchers address discrepancies between calculated and observed bond parameters in X-ray crystallographic studies of steroidal derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–C bonds in fused rings) are resolved using iterative refinement cycles in SHELXTL. Hydrogen atoms are placed geometrically (riding model) with (H) = 1.2–1.5 (C). Twinning or thermal motion artifacts are mitigated by high-resolution data (θ > 25°) and multi-scan absorption corrections. Comparisons with density functional theory (DFT) calculations validate deviations within 0.01 Å .

Q. What strategies analyze the relationship between molecular conformation and biological activity in cholestane derivatives?

- Methodological Answer : Conformational analysis via X-ray data reveals key structural motifs. For example, the chair conformation of cyclohexane rings and twisted cyclopentane rings (Q = 0.442–0.585 Å) influence steric interactions with microbial enzymes . Molecular docking (e.g., AutoDock Vina) models compound-enzyme binding, while QSAR studies correlate torsion angles (e.g., C1–C14 dihedral) with antimicrobial efficacy. Activity cliffs are identified when minor structural changes (e.g., substituent position) drastically alter potency .

Q. How is computational chemistry integrated with experimental data to predict the reactivity of 3β-(Benzoyloxy)cholest-5-en-7-one?

- Methodological Answer : Hybrid approaches combine crystallographic data with molecular dynamics (MD) simulations. For instance, the molecule’s stacking along the a-axis in crystal lattices (no significant intermolecular interactions) suggests stability in nonpolar environments . DFT calculations (B3LYP/6-31G*) predict electrophilic sites (e.g., carbonyl carbon at C7), guiding derivatization for enhanced bioactivity. Solvent-accessible surface area (SASA) analyses further assess membrane permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.